molecular formula C25H24N4O3 B2431608 (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034559-49-2

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2431608
CAS No.: 2034559-49-2
M. Wt: 428.492
InChI Key: JQINCBRVOCILAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a novel, synthetically designed chemical entity intended for research and development purposes. This compound features a complex structure that incorporates a 2,6-dimethylpyrimidine moiety linked through an ether bridge to a piperidine ring, which is in turn connected to a 3-phenylbenzo[c]isoxazole group. The 2,6-dimethylpyrimidine unit is a privileged structure in medicinal chemistry, frequently observed in compounds investigated for targeting kinases and GTPases, such as in the development of CDC42 inhibitors for anticancer research . The benzo[c]isoxazole (also known as benzisoxazole) scaffold is a significant heterocyclic system in pharmaceutical research. Compounds containing this structure have been explored for their potential as modulators of various biological targets, including sodium channels, which are relevant for the study of pain, cardiovascular diseases, and neurological disorders . The specific substitution pattern with a phenyl ring on the isoxazole may fine-tune the compound's properties and target affinity. The molecular architecture of this compound suggests it is primarily intended for use in biochemical and pharmacological research. Potential areas of investigation include, but are not limited to, enzymology studies, high-throughput screening campaigns, and as a lead compound for the development of new therapeutic agents. Its structural features indicate it may interact with enzyme active sites or protein-protein interaction interfaces. Researchers should conduct their own experiments to determine this compound's specific mechanism of action, binding affinity, and cellular activity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-16-14-23(27-17(2)26-16)31-20-10-12-29(13-11-20)25(30)19-8-9-22-21(15-19)24(32-28-22)18-6-4-3-5-7-18/h3-9,14-15,20H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQINCBRVOCILAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article discusses its structural features, synthesis, biological activities, and relevant research findings.

Structural Features

The molecular formula of this compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of approximately 372.44 g/mol. The structure includes several key components:

  • Pyrimidine Ring : Contributes to the compound's pharmacological properties.
  • Piperidine Ring : Often associated with various biological activities.
  • Benzo[c]isoxazole Moiety : Known for its role in neuropharmacology and other therapeutic areas.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Pyrimidine Intermediate : Reaction of 2,6-dimethylpyrimidine with a halogenating agent to introduce the oxy group.
  • Piperidine Ring Formation : Cyclization reaction using appropriate precursors.
  • Coupling Reaction : The piperidine ring is coupled with the pyrimidine intermediate under specific conditions.
  • Introduction of Benzo[c]isoxazole : Final coupling step to form the complete structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exert effects through:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in disease pathways.
  • Modulation of Receptor Activity : Binding to receptors that play crucial roles in neurotransmission and other physiological processes.

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Compound NameStructure FeaturesBiological Activity
2-(4-(2,6-Dimethylpyrimidin-4-yloxy)piperidin-1-yl)-3-(phenyl)benzo[c]isoxazoleContains piperidine and benzo[c]isoxazoleAnticonvulsant, neuroprotective
PyrimethamineA pyrimidine derivativeAntimalarial activity
5-FluorouracilA fluorinated pyrimidineAnticancer activity

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has shown that compounds similar to (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone exhibit significant anticonvulsant properties. For instance, studies on related pyrimidine derivatives have demonstrated their effectiveness in seizure models by modulating GABAergic activity, which is critical for neuronal excitability .
  • Anticancer Activity : Similar compounds have been evaluated for their anticancer potential. The presence of the benzo[c]isoxazole moiety is linked to enhanced cytotoxicity against various cancer cell lines due to its ability to interfere with DNA synthesis and repair mechanisms .
  • Anti-inflammatory Effects : Compounds featuring piperidine and pyrimidine rings have shown promise in reducing inflammation in preclinical models by inhibiting pro-inflammatory cytokines .

Q & A

Q. What are the recommended synthetic routes for (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, the pyrimidine-oxypiperidine moiety can be synthesized via nucleophilic aromatic substitution under anhydrous conditions using catalysts like palladium or copper. The final coupling with the benzoisoxazole scaffold may require controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Analytical techniques such as HPLC and NMR are critical for monitoring intermediates and confirming structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?

High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for confirming stereochemistry and functional group connectivity. Mass spectrometry (HRMS) validates molecular weight, while HPLC (with UV detection at λ = 254 nm) ensures purity (>98%). X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How do researchers initially screen the compound for biological activity, and what assay systems are appropriate?

Preliminary screening involves in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) linked to therapeutic pathways. Cell-based assays (e.g., cytotoxicity in cancer cell lines) use IC₅₀ measurements. Positive controls and dose-response curves (1 nM–100 µM) are mandatory to validate activity. Data should be statistically analyzed using ANOVA or Student’s t-test .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the pyrimidine-oxypiperidine moiety and the benzoisoxazole scaffold during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalyst screening : Pd(PPh₃)₄ or CuI improves cross-coupling yields.
  • Temperature modulation : Lower temperatures (e.g., 40°C) reduce decomposition. Parallel reaction arrays (PRAs) can systematically evaluate these variables. Post-reaction purification via flash chromatography or recrystallization ensures high purity .

Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?

Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, protein binding). Solutions include:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation).
  • Meta-analysis : Pool data from independent studies to identify trends.
  • Theoretical alignment : Link results to mechanistic models (e.g., allosteric modulation vs. competitive inhibition) .

Q. What computational modeling approaches are suitable for predicting the compound's interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes and stability. QSAR models prioritize derivatives based on electronic (HOMO/LUMO) and steric parameters. PubChem’s InChI data (e.g., InChI=1S/C14H16N4O3/c1-10-7-12...) supports cheminformatics workflows .

Environmental and Stability Studies

Q. How can researchers assess the environmental fate and ecological risks of this compound in long-term studies?

Follow the INCHEMBIOL framework:

  • Abiotic studies : Measure hydrolysis rates at pH 4–9 and photodegradation under UV light.
  • Biotic studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation.
  • Risk modeling : Use ECOSAR to predict toxicity thresholds for aquatic life .

Q. What methodologies evaluate the compound's stability under various pH and temperature conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Buffer solutions (pH 1.2–7.4) simulate gastrointestinal conditions. Degradation products are identified via LC-MS/MS, and Arrhenius plots extrapolate shelf-life .

Structural and Functional Analysis

Q. How do modifications to the pyrimidine or benzoisoxazole rings alter the compound's pharmacological profile?

Systematic SAR studies:

  • Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the pyrimidine ring to enhance target affinity.
  • Replace the benzoisoxazole with benzothiazole to modulate logP and solubility. Biological testing across ≥3 cell lines identifies selective analogs .

Q. What crystallographic techniques resolve ambiguities in the compound's solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) determines bond lengths and angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking). Cambridge Structural Database (CSD) entries validate packing motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.